2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines elements of both benzofuran and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the pyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often use readily available starting materials and efficient catalytic processes to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the benzofuran moiety.
4,6-Dimethyl-2-mercaptopyrimidine: Another pyrimidine derivative with different functional groups.
Uniqueness
What sets 2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one apart is its fused ring system, which imparts unique chemical and biological properties. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-amino-6,6-dimethyl-3,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H15N3O2/c1-12(2)5-3-4-6-7-8(17-9(6)12)10(16)15-11(13)14-7/h3-5H2,1-2H3,(H3,13,14,15,16) |
InChI Key |
LFPPCSBOOKMKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1OC3=C2N=C(NC3=O)N)C |
Origin of Product |
United States |
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